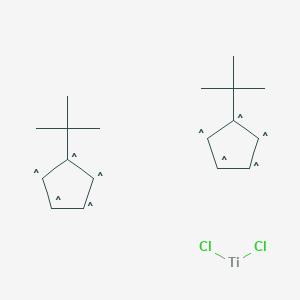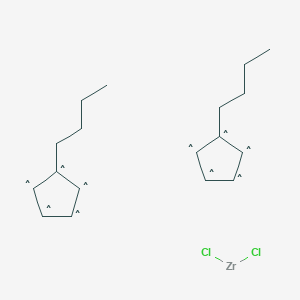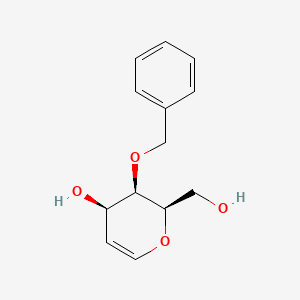
L-Asparagine-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Asparagine-d8 is a deuterated form of L-Asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The “d8” designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and protein structures due to the unique properties of deuterium.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine-d8 typically involves the incorporation of deuterium into the L-Asparagine molecule. This can be achieved through various methods, including:
Chemical Synthesis: This method involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium in the L-Asparagine molecule.
Enzymatic Synthesis: Enzymes that catalyze the incorporation of deuterium into specific positions of the L-Asparagine molecule can be used. This method is often more selective and can produce higher yields of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of bioreactors and advanced purification techniques to ensure the final product meets the required specifications for research and industrial applications.
化学反応の分析
Types of Reactions
L-Asparagine-d8 can undergo various chemical reactions, including:
Oxidation: The amino group of this compound can be oxidized to form corresponding oxo compounds.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products Formed
The major products formed from these reactions include deuterated derivatives of L-Asparagine, such as deuterated oxo compounds, alcohols, and substituted amino acids.
科学的研究の応用
L-Asparagine-d8 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: Helps in studying protein structures and functions by providing insights into the role of specific amino acids in protein folding and stability.
Medicine: Used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Employed in the production of stable isotope-labeled compounds for use in various industrial applications, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of L-Asparagine-d8 involves its incorporation into proteins and metabolic pathways in place of L-Asparagine. The presence of deuterium can alter the rate of enzymatic reactions and the stability of the resulting proteins. This can provide valuable information about the role of L-Asparagine in various biological processes and help in the development of new therapeutic strategies.
類似化合物との比較
Similar Compounds
L-Asparagine-13C4,15N2,d8: A compound where L-Asparagine is labeled with both carbon-13 and nitrogen-15 isotopes in addition to deuterium.
L-Asparagine-13C4,d8: A compound where L-Asparagine is labeled with carbon-13 and deuterium.
Uniqueness
L-Asparagine-d8 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can significantly alter the physical and chemical properties of the compound, making it a valuable tool for studying metabolic pathways and protein structures.
特性
分子式 |
C4H8N2O3 |
|---|---|
分子量 |
140.17 g/mol |
IUPAC名 |
deuterio (2S)-2,3,3-trideuterio-2,4-bis(dideuterioamino)-4-oxobutanoate |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D/hD5 |
InChIキー |
DCXYFEDJOCDNAF-OSRDDZQHSA-N |
異性体SMILES |
[2H][C@@](C(=O)O[2H])(C([2H])([2H])C(=O)N([2H])[2H])N([2H])[2H] |
正規SMILES |
C(C(C(=O)O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



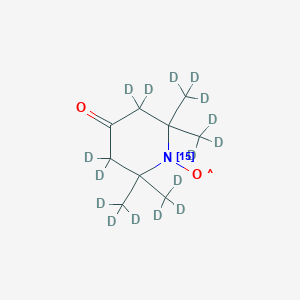
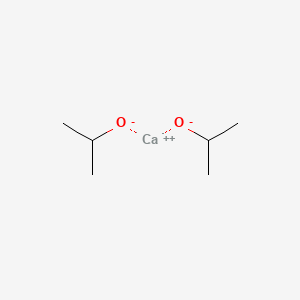





![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)

